

2,4-Dibromo-1,3,5-trifluorobenzene molecular weight

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Compound of Interest

Compound Name: 2,4-Dibromo-1,3,5-trifluorobenzene

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An In-depth Technical Guide on the Molecular Weight of **2,4-Dibromo-1,3,5-trifluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of **2,4-Dibromo-1,3,5-trifluorobenzene**, focusing on the critical importance of its molecular weight in research and development. Beyond simply stating the value, this document elucidates the practical implications of this fundamental parameter in synthesis, analysis, and the strategic design of complex molecules. For professionals in drug discovery and the chemical sciences, a precise understanding of molecular weight is not a trivial detail but the cornerstone of experimental reproducibility, analytical accuracy, and the rational design of novel chemical entities. This guide offers field-proven insights, detailed protocols, and a workflow-based perspective on the application of this essential property.

Core Molecular Identity and Physicochemical Profile

2,4-Dibromo-1,3,5-trifluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its utility is largely derived from the specific arrangement of its bromine and fluorine substituents, which provide multiple reactive sites and modulate the electronic properties of the benzene ring.

Key Identifiers and Molecular Weight

A precise understanding of a compound's identity begins with its fundamental constants. The molecular weight is paramount, dictating stoichiometric relationships in reactions and serving as a primary identifier in analytical methods.

Property	Value	Source
IUPAC Name	2,4-dibromo-1,3,5-trifluorobenzene	[1]
CAS Number	363-69-9	[2][3][4]
Molecular Formula	C ₆ HBr ₂ F ₃	[1][2][3]
Average Molecular Weight	289.88 g/mol	[1][4]
Monoisotopic Mass	287.83971 Da	[1]
InChIKey	SFNQFVCUPVBCOC-UHFFFAOYSA-N	[1]
SMILES	<chem>C1=C(C(=C(C(=C1F)Br)F)Br)F</chem>	[1]

Expert Insight: Average Weight vs. Monoisotopic Mass

It is crucial to distinguish between average molecular weight and monoisotopic mass.

- Average Molecular Weight (289.88 g/mol):** This value is calculated using the weighted average of the natural abundances of all isotopes of each element (C, H, Br, F). It is the correct value to use for all macroscopic, bulk calculations, such as determining the mass of reagent needed for a specific molar quantity in a chemical reaction.
- Monoisotopic Mass (287.83971 Da):** This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁹F). This is the parameter of interest in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving the distinct isotopic peaks. The monoisotopic mass is used to confirm the elemental composition of a molecule with high precision.

Physicochemical Properties

The physical characteristics of the compound are essential for its proper handling, storage, and use in experimental setups.

Property	Value	Source(s)
Appearance	Solid, semi-solid, or liquid	
Boiling Point	85-90 °C (at 20 Torr)	[4]
Density (Predicted)	2.156 ± 0.06 g/cm ³	[4]
Purity (Typical)	≥97%	[3]
Storage Conditions	Store sealed in a dry environment at 2-8°C	

The Indispensable Role of Molecular Weight in R&D

The molecular weight of **2,4-Dibromo-1,3,5-trifluorobenzene** is a pivotal parameter that informs every stage of the research and development lifecycle, from initial procurement to final product characterization.

The Foundation of Synthesis: Stoichiometry

In organic synthesis, reactions are governed by the molar ratios of reactants. The molecular weight is the non-negotiable conversion factor between the measurable mass of a substance and its molar quantity. Inaccurate calculations due to an incorrect molecular weight lead to suboptimal reactions, resulting in lower yields, increased impurities, and wasted resources. The two bromine atoms on this molecule make it an excellent substrate for double cross-coupling reactions, where precise stoichiometric control is essential to achieve selective mono- or di-functionalization.

The Cornerstone of Analysis: Mass Spectrometry

In analytical chemistry, particularly mass spectrometry, the molecular weight is a compound's primary fingerprint.

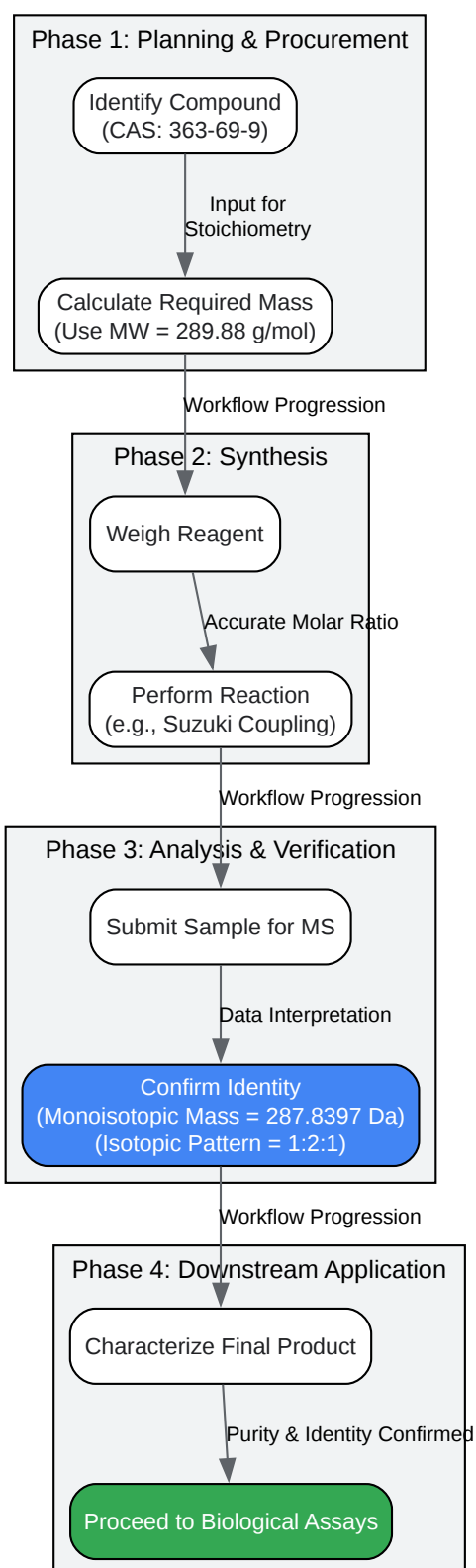
- Low-Resolution MS: Confirms the presence of the compound by identifying its molecular ion peak (M^+).
- High-Resolution MS (HRMS): Provides an exact mass measurement that can confirm the elemental formula ($C_6HBr_2F_3$) to within a few parts per million (ppm), unequivocally distinguishing it from other potential isomers or impurities.
- Isotopic Pattern: A defining characteristic of bromine-containing compounds is their unique isotopic signature. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms, like **2,4-Dibromo-1,3,5-trifluorobenzene**, will exhibit a characteristic M, M+2, and M+4 peak pattern in its mass spectrum with a relative intensity ratio of approximately 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the structure.

A Strategic Tool in Drug Discovery

In drug development, the strategic incorporation of fluorine atoms into a lead molecule is a widely used tactic to enhance its pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[5] **2,4-Dibromo-1,3,5-trifluorobenzene** serves as a valuable fluorinated building block. The bromine atoms provide reactive handles for elaboration into more complex structures via cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig reactions), while the trifluorinated core imparts the desired physicochemical benefits to the final drug candidate.

Visualizing the Workflow: The Centrality of Molecular Weight

The following diagram illustrates how molecular weight is a critical data point at every stage of a typical research workflow involving **2,4-Dibromo-1,3,5-trifluorobenzene**.



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Caption: Workflow diagram illustrating the critical role of molecular weight at each stage.

Experimental Protocols

The following protocols are designed to be self-validating systems, ensuring technical accuracy and reproducibility.

Protocol: Verification of Molecular Identity via HRMS

Objective: To confirm the elemental composition of **2,4-Dibromo-1,3,5-trifluorobenzene** using high-resolution mass spectrometry.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the compound.
 - Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
 - Perform a serial dilution to a final concentration of ~1 µg/mL.
- Instrumentation (Example: ESI-Q-TOF):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Atmospheric Pressure Chemical Ionization (APCI) may also be effective.
 - Mass Analyzer: Set to a high-resolution mode, with a mass range of 100-500 m/z.
 - Calibration: Ensure the instrument is calibrated immediately prior to the run using a known calibration standard to achieve mass accuracy < 5 ppm.
- Data Acquisition:
 - Inject the sample via direct infusion or through an LC system.
 - Acquire the full scan mass spectrum.
- Data Analysis & Verification:

- Locate the monoisotopic mass peak for the molecular ion. The theoretical exact mass is 287.8397 Da.
- Measure the mass error between the observed mass and the theoretical mass. A value ≤ 5 ppm confirms the elemental composition.
- Examine the isotopic pattern. Observe the cluster of peaks at M, M+2, and M+4. Confirm that their mass difference is ~2 Da and their intensity ratio is approximately 1:2:1, which is the definitive signature of a dibrominated compound.

Protocol: Stoichiometric Calculation for a Suzuki Coupling Reaction

Objective: To accurately calculate the required mass of reagents for a mono-arylation of **2,4-Dibromo-1,3,5-trifluorobenzene**.

Reaction: **2,4-Dibromo-1,3,5-trifluorobenzene** + Arylboronic Acid --(Pd catalyst, base)--> 2-(Aryl)-4-bromo-1,3,5-trifluorobenzene

Methodology:

- Define the Limiting Reagent: Let **2,4-Dibromo-1,3,5-trifluorobenzene** be the limiting reagent.
 - Target amount: 0.5 mmol.
- Calculate Mass of **2,4-Dibromo-1,3,5-trifluorobenzene**:
 - Mass = moles \times molecular weight
 - Mass = 0.0005 mol \times 289.88 g/mol = 0.1449 g (or 145 mg).
- Calculate Mass of Other Reagents (Example):
 - Arylboronic Acid (e.g., Phenylboronic acid, MW = 121.93 g/mol):
 - Molar equivalent: 1.1 eq (a slight excess is common).

- Moles = $0.5 \text{ mmol} \times 1.1 = 0.55 \text{ mmol}$.
- Mass = $0.00055 \text{ mol} \times 121.93 \text{ g/mol} = 0.0671 \text{ g}$ (or 67 mg).
- Base (e.g., K_2CO_3 , MW = 138.21 g/mol):
 - Molar equivalent: 2.0 eq.
 - Moles = $0.5 \text{ mmol} \times 2.0 = 1.0 \text{ mmol}$.
 - Mass = $0.0010 \text{ mol} \times 138.21 \text{ g/mol} = 0.1382 \text{ g}$ (or 138 mg).
- Self-Validation:
 - Double-check all molecular weight values against reliable sources (e.g., supplier's bottle, PubChem).
 - Recalculate all values to prevent arithmetic errors. Accurate weighing of these calculated masses is critical for the success of the reaction.

Safety and Handling

As a Senior Application Scientist, safe laboratory practice is paramount. **2,4-Dibromo-1,3,5-trifluorobenzene** must be handled with appropriate care.

- GHS Hazards: The compound is classified with the signal word "Warning." It is associated with the following hazard statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.^{[6][7]}

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[6][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

Conclusion

The molecular weight of **2,4-Dibromo-1,3,5-trifluorobenzene** (289.88 g/mol) is far more than a mere physical constant. It is a foundational parameter that directly influences the precision of synthetic chemistry, the certainty of analytical characterization, and the strategic planning of research projects. For scientists and professionals in drug development, mastering the application of this value—from stoichiometric calculations using the average molecular weight to elemental composition confirmation using the monoisotopic mass—is essential for achieving reliable, reproducible, and meaningful scientific outcomes.

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